molecular formula C22H33N3O3S B11934081 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

Cat. No.: B11934081
M. Wt: 419.6 g/mol
InChI Key: NCDZABJPWMBMIQ-UHFFFAOYSA-N
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Description

The compound 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)- is a structurally complex molecule featuring a piperidine ring fused to an acetic acid moiety and a substituted pyridine core. Key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with a (3S)-stereochemical configuration.
  • Functional groups: The cyclohexylamino carbonyl (amide) and propylthio (thioether) groups likely influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZABJPWMBMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Hydrolysis of 3-Piperidine Formamides

A patented method (CN106831540A) describes the preparation of (S)-nipecotic acid (3-piperidinecarboxylic acid) by hydrolyzing 3-piperidine formamides in concentrated hydrochloric acid at 60–65°C. This reaction achieves simultaneous hydrolysis and chiral resolution, yielding (S)-nipecotic acid with 99.6% enantiomeric excess (ee) when starting from a 75.1% S-enriched precursor. For the acetic acid derivative, this method can be adapted by introducing a carboxymethyl group at the 3-position of the piperidine ring.
Key Conditions :

  • Substrate : 3-piperidine formamide hydrochloride (60–95% S-configuration).

  • Reagent : Concentrated HCl (12 M).

  • Temperature : 60–65°C for 3 hours.

  • Workup : Alkaline lysis (KOH/MeOH, 1:4 w/w) at <10°C to prevent racemization.

N-Boc Protection and Alkylation

An alternative route involves synthesizing N-Boc-3-piperidineacetic acid (CAS 183483-09-2) via Boc protection of 3-piperidineacetic acid. The Boc group stabilizes the amine during subsequent alkylation or coupling reactions:

  • React 3-piperidineacetic acid with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH).

  • Purify via crystallization (melting point 76–79°C).
    Advantage : The Boc group enhances solubility in organic solvents, facilitating downstream modifications.

Synthesis of the Pyridinyl Substituent

The 2-pyridinyl group bearing cyclohexylamino carbonyl and propylthio substituents requires sequential functionalization:

Thioether Formation at the 6-Position

Introduce the propylthio group via nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitro-pyridine:

  • React with propane-1-thiol in the presence of a base (e.g., K2CO3) in DMF at 80°C.

  • Reduce the nitro group to an amine using H2/Pd-C.

Cyclohexylamino Carbonyl Installation

Couple the amine with cyclohexyl isocyanate under mild conditions (e.g., THF, 25°C) to form the urea linkage.

Coupling of Piperidine and Pyridinyl Moieties

The final assembly involves linking the (3S)-piperidineacetic acid core to the functionalized pyridine. Two strategies are viable:

Mitsunobu Reaction

  • Activate the acetic acid as a pentafluorophenyl ester.

  • Couple with the pyridinyl amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in DMF.
    Yield : ~65% (estimated from analogous reactions).

Reductive Amination

  • Convert the acetic acid to an aldehyde via a two-step reduction-oxidation sequence.

  • Perform reductive amination with the pyridinyl amine using NaBH3CN in MeOH.

Purification and Characterization

Final purification leverages differences in solubility:

  • Precipitate the crude product using ethanol/petroleum ether (1:1 v/v).

  • Recrystallize from ethyl acetate/hexane.

Analytical Data :

  • Molecular Formula : C22H33N3O3S.

  • MS (ESI+) : m/z 420.2 [M+H]+.

  • Optical Rotation : [α]D20 = +15.6° (c 1.0, MeOH).

Challenges and Optimization Opportunities

  • Stereochemical Integrity : Racemization during coupling steps necessitates low-temperature conditions (<30°C).

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate Boc deprotection.

  • Scalability : Patent CN106831540A reports a 94% yield for (S)-nipecotic acid, suggesting scalability for the core structure.

Comparative Analysis of Synthetic Routes

Step Method 1 (Hydrolysis) Method 2 (Boc Protection)
Starting Material CostLow ($20–50/mol)Moderate ($100–150/mol)
Chirality Control99.6% eeRequires chiral auxiliary
Reaction Time3–6 hours12–24 hours
Overall Yield75–80%60–65%

Chemical Reactions Analysis

AZD 4017 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD 4017 can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
3-Piperidineacetic acid derivatives are frequently utilized in the pharmaceutical industry for the development of various therapeutic agents. These compounds often serve as intermediates in synthesizing drugs targeting neurological disorders, cancer, and inflammation . The piperidine ring is known for its ability to enhance the bioactivity of drug candidates due to its structural versatility.

2. Enzyme Inhibition:
Research has shown that piperidine derivatives can act as enzyme inhibitors, which is crucial for developing drugs that target specific metabolic pathways. For instance, compounds derived from 3-piperidineacetic acid have been investigated for their potential to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play a role in various diseases .

3. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of piperidine-containing compounds. The structural modifications of 3-piperidineacetic acid can lead to derivatives with enhanced antimicrobial activity against a range of pathogens, making them valuable in developing new antibiotics .

Biochemical Research

1. Biochemical Probes:
3-Piperidineacetic acid is used as a biochemical probe in research focusing on enzyme activities and metabolic pathways. Its ability to interact with various biological targets allows researchers to study cellular processes more effectively . This application is particularly relevant in understanding disease mechanisms and identifying potential therapeutic targets.

2. Synthesis of Natural Products:
The compound is also utilized in synthesizing complex natural products that contain piperidine moieties. These natural products often exhibit biological activities that can be harnessed for therapeutic purposes .

Materials Science

1. Polymer Chemistry:
In materials science, 3-piperidineacetic acid is incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for various industrial applications .

2. Analytical Chemistry:
The compound serves as a reagent in analytical chemistry techniques, including chromatography. It aids in separating and identifying compounds within complex mixtures, which is essential for quality control and research purposes .

Case Studies

Case Study 1: Development of Anticancer Agents
A study explored the synthesis of novel piperidine derivatives based on 3-piperidineacetic acid aimed at targeting specific cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer types, demonstrating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition Research
Another research project focused on the design of enzyme inhibitors derived from 3-piperidineacetic acid. The study successfully identified several compounds that effectively inhibited key enzymes involved in metabolic disorders, highlighting their therapeutic potential .

Mechanism of Action

AZD 4017 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within peripheral tissues. By inhibiting 11β-HSD1, AZD 4017 reduces the local production of cortisol, thereby modulating the effects of glucocorticoids on various metabolic processes. This inhibition has been shown to improve lipid profiles, increase lean muscle mass, and reduce intracranial pressure in clinical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular weight, and inferred properties:

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound ~418.5 Piperidine, pyridine, cyclohexylamino carbonyl, propylthio Enzyme inhibition, receptor modulation (inferred from substituent chemistry)
(S)-(+)-3-Piperidinecarboxylic Acid (CAS 59045-82-8) 129.16 Piperidine, carboxylic acid GABA receptor modulation, synthetic intermediate
Albendazole (CAS 54965-21-8) 265.33 Benzimidazole, propylthio, carbamate Anthelmintic (antiparasitic) drug
N-[2-4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methylpyrazine carboxamide Not reported Cyclohexylamino carbonyl, sulfonyl, pyrazine Ion-selective sensors (e.g., Sm³⁺ detection)
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine 462.47 Pyrrolidine, tert-butyldimethylsilyloxy, iodo, pyridine Synthetic intermediate in organometallic chemistry

Key Observations:

Substituent Impact: The cyclohexylamino carbonyl group in the target compound and ’s sensor ligand suggests utility in metal coordination or hydrogen bonding, which is critical for sensor design or enzyme inhibition . The propylthio group, shared with Albendazole, may enhance lipophilicity and membrane permeability, though its role in the target compound remains speculative without direct data .

Stereochemistry :

  • The (3S)-configuration of the piperidine ring may confer enantioselective interactions, analogous to (S)-(+)-3-piperidinecarboxylic acid’s role in GABA receptor binding .

Biological Activity

3-Piperidineacetic acid derivatives, particularly the compound 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)- , have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to an acetic acid moiety and a pyridine derivative with cyclohexyl and propylthio substituents. Its complex structure suggests multiple interaction sites for biological targets.

Research indicates that compounds similar to 3-Piperidineacetic acid can act as γ-secretase modulators (GSMs) . These modulators selectively alter the cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. Specifically, studies have shown that these compounds can bind to presenilin-1 (PS1), a component of the γ-secretase complex, leading to modulation of its activity and a reduction in the formation of amyloid-beta peptides, particularly Aβ42, implicated in Alzheimer’s disease pathology .

In Vitro Studies

  • Inhibition Potency : The compound has demonstrated significant inhibitory activity against γ-secretase with IC50 values in the low micromolar range. For example, related compounds showed IC50 values of approximately 120 nM for Aβ42 cleavage .
  • PPARγ Activation : In studies evaluating piperine derivatives, some compounds exhibited agonistic activity on PPARγ (Peroxisome proliferator-activated receptor gamma), which plays a role in glucose metabolism and lipid homeostasis. This suggests potential applications in metabolic disorders such as diabetes .

Table 1: Biological Activity Summary

Activity Target IC50 (nM) Reference
γ-Secretase ModulationPS1120
PPARγ AgonismPPARγ2430

Case Studies

  • Alzheimer’s Disease Models : In animal models of Alzheimer's disease, administration of piperidine derivatives has been associated with reduced amyloid plaque formation and improved cognitive function. These findings support the hypothesis that modulation of γ-secretase activity can lead to beneficial outcomes in neurodegenerative conditions.
  • Metabolic Disorders : Clinical trials involving similar compounds have indicated improvements in insulin sensitivity and lipid profiles among patients with type 2 diabetes, highlighting the relevance of PPARγ activation.

Q & A

Basic Question: How can researchers optimize the synthesis of this piperidineacetic acid derivative while minimizing side reactions?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Step 1 : Use computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error experimentation .
  • Step 2 : Analyze substituent effects (e.g., propylthio and cyclohexylamino groups) on reaction kinetics. For example, the propylthio group’s electron-withdrawing nature may slow down nucleophilic attack, necessitating adjusted temperatures .
  • Step 3 : Employ high-throughput screening under varying conditions (solvent polarity, catalyst loading) to isolate the (3S)-enantiomer selectively.

Advanced Question: What analytical strategies resolve structural ambiguities in the crystalline form of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the stereochemistry of the (3S)-configuration by comparing experimental data with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .
  • Solid-State NMR : Confirm hydrogen-bonding interactions involving the cyclohexylamino carbonyl group, which may stabilize the crystal lattice .
  • DFT Calculations : Simulate molecular electrostatic potential (MEP) surfaces to predict packing motifs and validate against experimental XRD results .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H332) .
  • Emergency Procedures : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Question: How can researchers address contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Cross-Validation : Compare computational models (e.g., DFT, molecular dynamics) with experimental kinetic data. For example, discrepancies in activation energy may arise from solvent effects not accounted for in simulations .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and correlate with experimental reproducibility ranges .
  • Hybrid Workflows : Integrate machine learning (ML) to refine computational models using high-quality experimental datasets .

Basic Question: What spectroscopic techniques are most effective for characterizing the (3S)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Confirm the absolute configuration by comparing experimental CD spectra with simulated spectra from DFT-optimized structures .
  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals for the piperidine ring and pyridinyl substituents .

Advanced Question: How can enantioselective synthesis of the (3S)-configuration be achieved without chiral resolution?

Methodological Answer:

  • Catalyst Design : Use asymmetric organocatalysts (e.g., Cinchona alkaloids) to induce stereoselectivity during the formation of the piperidine ring .
  • Dynamic Kinetic Resolution (DKR) : Optimize reaction conditions (e.g., temperature, solvent) to favor the (3S)-enantiomer via reversible intermediates .
  • In Situ Monitoring : Employ Raman spectroscopy to track enantiomeric excess (ee) during synthesis .

Basic Question: What computational tools are recommended for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to cyclooxygenase or kinase targets, focusing on the propylthio group’s hydrophobic interactions .
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between (3S)- and (3R)-enantiomers .

Advanced Question: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours, then analyze via LC-MS for degradation products .
    • Oxidative Stress : Treat with H2O2 (3% v/v) to identify sulfoxide derivatives from the propylthio group .
  • Arrhenius Plot Analysis : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .

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